3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
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Overview
Description
3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of isoxazoles and pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of phenyl and methyl groups via substitution reactions.
Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques like crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation into DNA/RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and pyridazine derivatives, such as:
- ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 4,6-DIPHENYL-
- ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 4-METHYL-
Uniqueness
3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
25506-01-8 |
---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C18H13N3O2/c1-12-15-16(13-8-4-2-5-9-13)19-21(14-10-6-3-7-11-14)18(22)17(15)20-23-12/h2-11H,1H3 |
InChI Key |
JXQJWJVSXBROGH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
25506-01-8 |
solubility |
27.6 [ug/mL] |
Origin of Product |
United States |
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